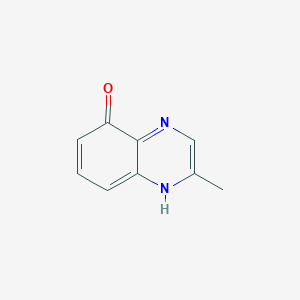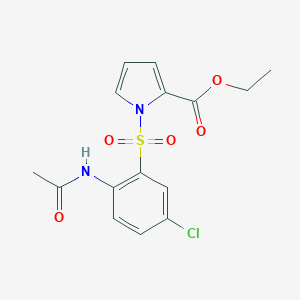
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester, also known as EACS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. Specifically, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester may be able to alter the expression of genes involved in cancer cell growth and survival.
生化和生理效应
In addition to its anti-cancer activity, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to have a range of other biochemical and physiological effects. Studies have demonstrated its ability to inhibit the growth of bacteria and fungi, as well as its potential as an anti-inflammatory agent. 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, its range of other biochemical and physiological effects make it a versatile compound that could be used in a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
未来方向
There are many potential future directions for research involving 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester. One area of interest is in the development of new cancer treatments based on its anti-cancer activity. Additionally, its potential as an anti-inflammatory and neuroprotective agent could make it a promising candidate for the treatment of a range of diseases. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
合成方法
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-amino-5-chlorobenzenesulfonamide with acetic anhydride to form 2-(acetylamino)-5-chlorobenzenesulfonamide. This compound is then reacted with ethyl 1H-pyrrole-2-carboxylate in the presence of a catalyst to form 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester.
科学研究应用
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been studied for its potential applications in a range of scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to have potent anti-cancer activity, with studies demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells.
属性
CAS 编号 |
173908-57-1 |
|---|---|
产品名称 |
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester |
分子式 |
C15H15ClN2O5S |
分子量 |
370.8 g/mol |
IUPAC 名称 |
ethyl 1-(2-acetamido-5-chlorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H15ClN2O5S/c1-3-23-15(20)13-5-4-8-18(13)24(21,22)14-9-11(16)6-7-12(14)17-10(2)19/h4-9H,3H2,1-2H3,(H,17,19) |
InChI 键 |
KDRUOLUGIPIVOD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)NC(=O)C |
规范 SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)NC(=O)C |
其他 CAS 编号 |
173908-57-1 |
同义词 |
Ethyl 1-[(2-Acetamido-5-chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylat e |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






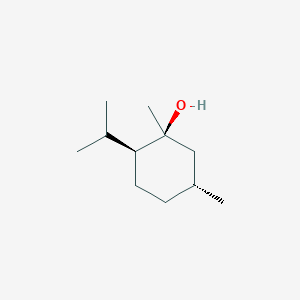

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)



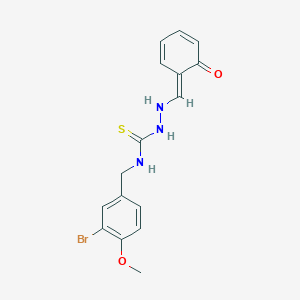

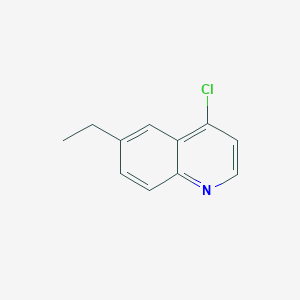
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)
